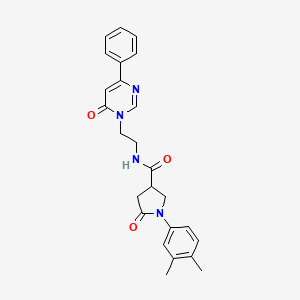![molecular formula C20H19N3O2S B2388906 (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide CAS No. 865180-63-8](/img/structure/B2388906.png)
(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzo[d]thiazol-2(3H)-one, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . It also contains an acetamido group (CONH2), an allyl group (CH2=CH-CH2-), and a phenylacetamide moiety (C6H5-CONH-). These functional groups could potentially influence the compound’s reactivity and biological activity.
Applications De Recherche Scientifique
Antibacterial and Antifungal Properties
Research indicates that derivatives of N-phenylacetamide, including those with thiazole moieties, demonstrate significant antibacterial and antifungal properties. For instance, a study by (Lu et al., 2020) showed that these compounds have promising antibacterial activities against various bacteria strains, with some derivatives also exhibiting nematicidal activity. Similarly, (Saravanan et al., 2010) and (Darwish et al., 2014) highlighted the antimicrobial potential of various thiazole derivatives.
Anticancer Activity
Several studies have explored the anticancer potential of thiazole derivatives. (Lesyk et al., 2007) investigated thiazolo[3,2-b][1,2,4]triazol-6-ones derivatives, revealing potent anticancer activity against various cancer cell lines. In addition, (Duran & Demirayak, 2012) and (Karaburun et al., 2018) demonstrated that certain thiazole-acetamide derivatives exhibit significant anticancer activities.
Anti-Inflammatory and Analgesic Effects
Research by (Golota et al., 2015) focused on the synthesis of thiazolidinone derivatives for potential use as non-steroidal anti-inflammatory drugs (NSAIDs). Their findings suggest that these compounds have notable anti-exudative activity, indicating their potential as anti-inflammatory agents.
Metabolic Stability Improvement
A study by (Stec et al., 2011) explored modifications of thiazole derivatives to enhance metabolic stability, particularly in the context of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibition.
Anticonvulsant Properties
The anticonvulsant potential of thiazole derivatives was explored in a study by (Kohn et al., 1993). They found that certain alpha-acetamido-N-benzylacetamide derivatives, including those with a thiazole moiety, displayed significant protection against seizures in mice.
Hypoglycemic and Hypolipidemic Effects
In research conducted by (Mehendale-Munj et al., 2011), novel thiazolidinedione ring-containing molecules were synthesized and evaluated for their hypoglycemic and hypolipidemic activities in a type-2 diabetes model.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-3-11-23-17-10-9-16(21-14(2)24)13-18(17)26-20(23)22-19(25)12-15-7-5-4-6-8-15/h3-10,13H,1,11-12H2,2H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDGIYIEVYPPCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)CC3=CC=CC=C3)S2)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

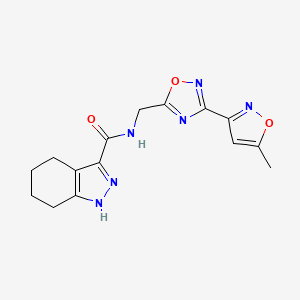

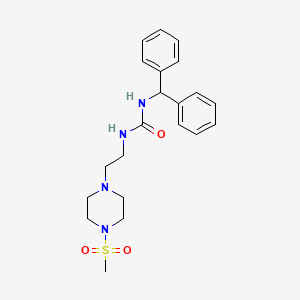
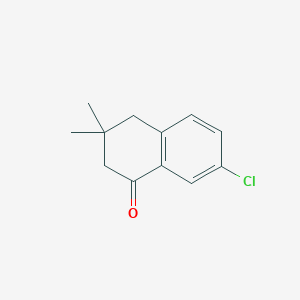
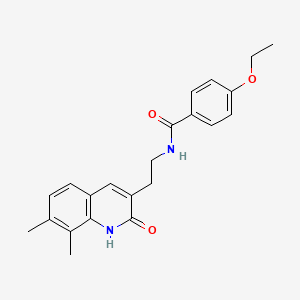
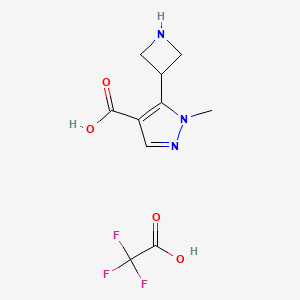
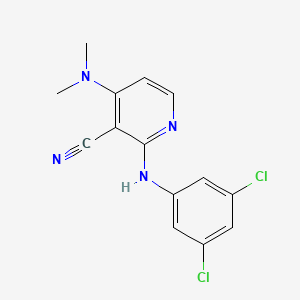
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2388835.png)
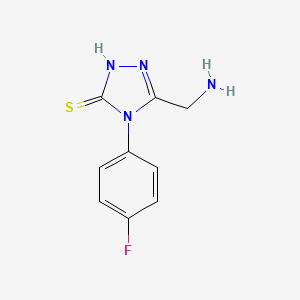
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2388838.png)
![2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2388840.png)
![N-[1-(2-methoxyphenyl)ethyl]-N-methylamine](/img/structure/B2388842.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2388845.png)
